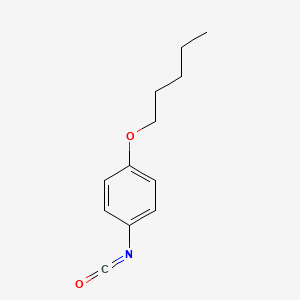

1-Isocyanato-4-(pentyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Isocyanato-4-(pentyloxy)benzene, also known as 4-Pentyloxyphenyl isocyanate, is an organic compound with the molecular formula C12H15NO2. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, which are essential materials in many industrial applications.

Méthodes De Préparation

The synthesis of 1-Isocyanato-4-(pentyloxy)benzene typically involves the reaction of 4-pentyloxyaniline with phosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then undergoes cyclization to form the isocyanate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the reactive intermediates .

Industrial production methods for isocyanates often involve the use of phosgene, a highly toxic and reactive gas. Due to the hazardous nature of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon dioxide and amines to produce isocyanates in a safer and more environmentally friendly manner .

Analyse Des Réactions Chimiques

1-Isocyanato-4-(pentyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates or ureas, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the isocyanate group to an amine group, resulting in the formation of 4-pentyloxyaniline.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are carbamates, ureas, and thiocarbamates, which have significant industrial applications .

Applications De Recherche Scientifique

1-Isocyanato-4-(pentyloxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.

Biology: This compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mécanisme D'action

The mechanism of action of 1-Isocyanato-4-(pentyloxy)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reaction results in the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

1-Isocyanato-4-(pentyloxy)benzene can be compared with other similar compounds, such as:

1-Isocyanato-4-(methoxy)benzene: This compound has a methoxy group instead of a pentyloxy group, which affects its reactivity and solubility.

1-Isocyanato-4-(ethoxy)benzene: The ethoxy group in this compound makes it less hydrophobic compared to the pentyloxy derivative.

1-Isocyanato-4-(butoxy)benzene: This compound has a butoxy group, which provides a balance between hydrophobicity and reactivity.

The uniqueness of this compound lies in its pentyloxy group, which imparts specific properties such as increased hydrophobicity and reactivity compared to its shorter-chain analogs.

Activité Biologique

1-Isocyanato-4-(pentyloxy)benzene, a compound characterized by its isocyanate functional group attached to a pentyloxy-substituted benzene ring, has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

Chemical Formula : C12H15N1O2

Molecular Weight : 219.25 g/mol

IUPAC Name : this compound

The structure consists of a benzene ring substituted with a pentyloxy group and an isocyanate group, which can influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications of proteins, potentially altering their function and leading to various biological effects.

Key Mechanisms:

- Protein Modification : The isocyanate group can form carbamates with amino groups in proteins, which may affect enzyme activity and signal transduction pathways.

- Cellular Response : Studies indicate that compounds with isocyanate functionalities can induce stress responses in cells, potentially leading to apoptosis or necrosis depending on concentration and exposure duration.

Biological Activity and Toxicity

Research into the biological effects of this compound has highlighted several important findings:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The extent of toxicity appears to be dose-dependent.

- Genotoxicity : Preliminary assessments suggest potential genotoxic effects, warranting further investigation into its mutagenic properties.

- Allergenic Potential : Given the reactivity of isocyanates, there is concern regarding their potential as allergens, particularly in occupational settings.

Case Studies

Several studies have investigated the biological activity of similar compounds with isocyanate functionalities:

- Study 1 : A study on related isocyanates indicated that exposure led to significant increases in reactive oxygen species (ROS) production in human lung fibroblasts, suggesting oxidative stress as a mechanism for observed cytotoxicity.

- Study 2 : Research involving animal models showed that prolonged exposure to isocyanates resulted in respiratory sensitization and inflammatory responses, highlighting potential risks associated with inhalation exposure.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Cytotoxicity | Genotoxicity | Allergenic Potential |

|---|---|---|---|

| This compound | Moderate | Possible | High |

| 2-Isocyanatoethylmethacrylate | High | Yes | Moderate |

| Toluene diisocyanate | Very High | Yes | Very High |

Propriétés

IUPAC Name |

1-isocyanato-4-pentoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHRDBLCTOQFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552214 |

Source

|

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-67-9 |

Source

|

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.